molecular formula C11H21NO4 B14048982 tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1029429-62-6

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B14048982
CAS No.: 1029429-62-6
M. Wt: 231.29 g/mol
InChI Key: VWVWYFVYZSIVFW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with hydroxyl and hydroxymethyl groups. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of hydroxyl and hydroxymethyl groups at specific positions on the ring. One common method involves the use of tert-butyl carbamate as a protecting group, which can be introduced via a reaction with tert-butyl chloroformate under basic conditions. Subsequent functionalization of the piperidine ring can be achieved through various reactions, such as hydroxylation and formylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalabilityThese methods offer advantages in terms of reaction control, yield, and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the hydroxyl groups can yield the corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for target proteins or enzymes. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (2R,4S)-4-hydroxy-2-(methyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to the specific arrangement of functional groups on the piperidine ring. The combination of hydroxyl and hydroxymethyl groups, along with the tert-butyl group, provides distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

1029429-62-6

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

VWVWYFVYZSIVFW-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.